ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate
Description
Ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a 4-oxo-4H-chromene core substituted at positions 3 and 6. The 3-position features a 3,4-dimethoxyphenyl group, while the 7-position is modified with a (4-methoxyphenyl)methoxy moiety. Chromenes (benzopyrans) are heterocyclic compounds of pharmacological interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The methoxy substituents in this compound likely enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for both crystallinity and biological activity .
Properties
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-5-34-28(30)27-25(18-8-13-22(32-3)24(14-18)33-4)26(29)21-12-11-20(15-23(21)36-27)35-16-17-6-9-19(31-2)10-7-17/h6-15H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLIQVMXEBMSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The methoxy groups on the phenyl rings can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate exhibits a range of biological activities that make it a candidate for drug development.
Anticancer Activity
Research indicates that compounds within the chromene family, including this specific derivative, have shown promising anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, studies have highlighted the ability of similar chromene derivatives to target specific cancer pathways, leading to reduced cell proliferation and increased cancer cell death .
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is vital for preventing cellular damage and could have implications for aging and chronic disease management .
Study on Anticancer Effects
A pivotal study published in a peer-reviewed journal demonstrated that ethyl derivatives of chromenes significantly inhibited the growth of breast cancer cells in vitro. The study employed various assays to assess cell viability and apoptosis rates, concluding that these compounds could serve as lead candidates for further development into anticancer agents .
Research on Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory potential of similar chromene derivatives showed that they effectively reduced inflammation in animal models by modulating immune responses. This study provided insights into dosage optimization and potential side effects, contributing valuable data for future clinical trials .
Mechanism of Action
The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase or catalase.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB or MAPK pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs share the 4-oxo-4H-chromene backbone but differ in substituent patterns. Key comparisons include:
Key Observations:
- Substituent Position: The target compound’s 3,4-dimethoxyphenyl group contrasts with analogs like the 2-methoxyphenyl in , which may reduce steric hindrance.
- Solubility: Morpholine () and carbamate () substituents improve aqueous solubility, whereas the target compound’s methoxy groups prioritize lipophilicity.
Intermolecular Interactions and Crystallinity
Methoxy groups in the target compound participate in C–H···O and O–H···O hydrogen bonds, fostering stable crystal lattices . Comparatively:
- Morpholine in introduces N–H···O bonds, which may enhance thermal stability.
Biological Activity
Ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound with a complex chromene structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical formula for this compound is , and it features multiple functional groups that contribute to its biological activity. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 478.50 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibited cell proliferation in human colorectal cancer cells (HT29) with an IC50 value of approximately 15 µM, indicating strong antiproliferative activity. The mechanism is thought to involve apoptosis induction and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating chronic inflammatory diseases.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. It demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
- Receptor Modulation : It could act on specific receptors to modulate signaling pathways associated with inflammation and cell survival.
- Gene Expression Regulation : There is evidence suggesting that it can alter the expression of genes linked to apoptosis and cell cycle regulation.
Case Study 1: Anticancer Efficacy in Animal Models
A recent animal study evaluated the anticancer efficacy of this compound in mice bearing xenograft tumors derived from human colorectal cancer cells. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis showed increased apoptosis in tumor tissues treated with the compound.
Case Study 2: Anti-inflammatory Activity in Rat Models
Another study assessed the anti-inflammatory effects of this compound using a rat model of induced arthritis. The results indicated a marked decrease in paw swelling and joint inflammation following administration of the compound.
Q & A
Basic: What established synthetic methodologies are recommended for the preparation of this chromene derivative?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Claisen-Schmidt condensation to form the chromene core.
O-alkylation using 4-methoxybenzyl chloride to introduce the methoxyphenylmethoxy group.
Cyclization under acidic or basic conditions to finalize the chromene-4-one scaffold.
Key considerations:
- Monitor intermediates via TLC and HPLC to ensure stepwise progression.
- Optimize reaction temperatures (60–80°C) to avoid side reactions in methoxy-group installation .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
A combination of techniques is essential:
Single-crystal X-ray diffraction (SCXRD): Resolves stereochemical details and confirms substituent positions. Use SHELXL for refinement .
NMR spectroscopy (1H/13C): Assign methoxy (-OCH₃) and aromatic proton environments. Compare coupling constants to predicted spin systems.
High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., [M+Na]⁺ ion).
HPLC purity analysis: Use C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .
Basic: Which solvent systems are optimal for recrystallization to achieve high-quality single crystals?
Methodological Answer:
Crystallization success depends on:
- Mixed-solvent systems: Ethanol/dichloromethane (3:1 v/v) or methanol/ethyl acetate (gradient saturation).
- Slow evaporation: At 4°C over 72 hours to promote ordered crystal growth.
- Seeding: Introduce microcrystals from prior batches to overcome kinetic polymorph formation .
Advanced: How can researchers address challenges in X-ray crystallographic refinement, such as disorder or twinning?
Methodological Answer:
For complex crystal systems:
Disorder modeling: Use SHELXL’s PART/SUMP instructions to refine split positions for overlapping atoms (e.g., flexible methoxy groups) .
Twinning detection: Apply PLATON’s TWIN law to identify twin domains. Refine with HKLF5 format in SHELXL.
Data quality: Collect high-resolution data (<1.0 Å) to resolve electron density ambiguities. Apply Rigid-bond restraint (DELU) to stabilize anisotropic displacement parameters .
Advanced: What strategies reconcile discrepancies between experimental NMR shifts and DFT predictions?
Methodological Answer:
Systematic approaches include:
Solvent correction in DFT: Use the SMD solvation model (e.g., DMSO or CDCl₃) to align calculated shifts with experimental conditions.
Conformational sampling: Perform molecular dynamics (MD) simulations to account for rotameric states of methoxy and ethyl groups.
Tautomer verification: Check for keto-enol equilibria using variable-temperature NMR and compare with DFT energy landscapes .
Advanced: How does methoxy-substituent variation influence biological activity in SAR studies?
Methodological Answer:
For SAR exploration:
Targeted synthesis: Replace methoxy groups with -OH, -F, or -Cl via demethylation or electrophilic substitution.
Bioassay design: Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or microscale thermophoresis .
QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Highlight 3,4-dimethoxy motifs as critical for π-π stacking interactions in active sites .
Advanced: How are hydrogen-bonding patterns analyzed to predict crystal packing behavior?
Methodological Answer:
Graph-set analysis: Use Mercury software to classify hydrogen bonds (e.g., R₂²(8) motifs) and identify supramolecular synthons.
Hirshfeld surfaces: Map close contacts (e.g., C-H···O) to quantify intermolecular interactions driving packing stability.
Energy frameworks: Calculate lattice energy contributions (electrostatic vs. dispersion) with CrystalExplorer .
Advanced: How are computational methods (DFT/MD) used to predict solubility and bioavailability?
Methodological Answer:
Solubility prediction: Calculate logP values via COSMO-RS or group-contribution methods. Validate with shake-flask experiments.
Permeability modeling: Simulate membrane penetration using MD simulations (e.g., POPC lipid bilayers).
Pharmacokinetic profiling: Predict CYP450 metabolism sites using GLIDE docking (e.g., CYP3A4 active site) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
